molecular formula C12H9BrN2O3 B8168527 3-(Benzyloxy)-6-bromo-2-nitropyridine

3-(Benzyloxy)-6-bromo-2-nitropyridine

Cat. No.: B8168527
M. Wt: 309.11 g/mol
InChI Key: XNNUHLHRHONHRN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromo-2-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, bromo, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-6-bromo-2-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 3-(benzyloxy)-6-bromopyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-bromo-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)-6-bromo-2-nitropyridine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (benzyloxy) groups allows for versatile chemical transformations and interactions with biological targets .

Properties

IUPAC Name

6-bromo-2-nitro-3-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-11-7-6-10(12(14-11)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNUHLHRHONHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-nitropyridin-3-ol (1.0 g, 4.6 mmol), in anhydrous DMF (15 mL) at 0° C. was added 60% sodium hydride in mineral oil (200 mg, 5.0 mmol). The reaction mixture was stirred at 0° C. for 5 min and at room temperature for 15 min. Benzyl bromide (0.6 mL, 5.0 mmol) was added dropwise and the resulting mixture was stirred at 60° C. for 1 hour, cooled to room temperature, diluted with water and extracted with EtOAc. The organic layer was separated and washed with water and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography (Si—PPC, Et2O:pentane, gradient 0:100 to 100:0) to give 3-Benzyloxy-6-bromo-2-nitropyridine as a yellow solid (956 mg, 67%). 1H NMR (400 MHz, CHCl3-d): δ 7.60 (d, J=8.6 Hz, 1 H); 7.41-7.35 (m, 6 H); 5.25 (s, 2 H).
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1 g
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reactant
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oil
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200 mg
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reactant
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15 mL
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solvent
Reaction Step One
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0.6 mL
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reactant
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0 (± 1) mol
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